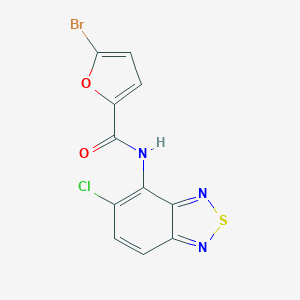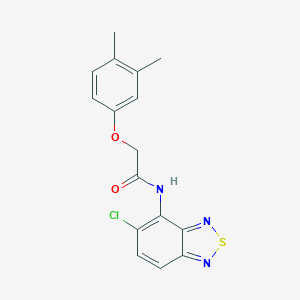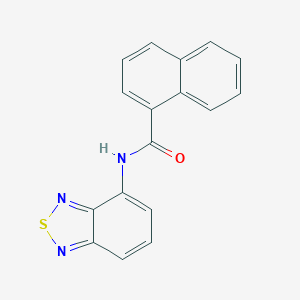![molecular formula C21H25ClN2O3 B244349 N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide](/img/structure/B244349.png)
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide, also known as C646, is a small molecule inhibitor that has gained attention in the scientific community due to its potential applications in cancer research. C646 has been shown to inhibit the activity of the histone acetyltransferase (HAT) p300/CBP, which plays a role in the regulation of gene expression. In
Mechanism of Action
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide inhibits the activity of the HAT p300/CBP by binding to its bromodomain. This prevents the acetylation of histones, which plays a role in the regulation of gene expression. By inhibiting p300/CBP, N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide can alter the expression of genes involved in cell growth and division, leading to the inhibition of cancer cell growth.
Biochemical and Physiological Effects:
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to inhibit the growth of cancer cells in vitro and in vivo. In addition, it has been found to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases. N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One advantage of using N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide in lab experiments is its specificity for p300/CBP. This allows for the selective inhibition of p300/CBP activity, without affecting other enzymes or proteins. However, one limitation of using N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide is its potential toxicity. High concentrations of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide can lead to cell death, making it important to carefully control the concentration used in experiments.
Future Directions
There are several future directions for research involving N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide. One area of interest is the development of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide-based cancer therapies. N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide could be used in combination with other drugs to increase its effectiveness in inhibiting cancer cell growth. Another area of interest is the development of N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide analogs with improved potency and specificity. These analogs could be used to further investigate the role of p300/CBP in gene regulation and disease. Additionally, N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide could be used to study the role of p300/CBP in other biological processes, such as development and differentiation.
Synthesis Methods
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide can be synthesized using a multi-step process involving the reaction of 5-chloro-2-nitroaniline with morpholine, followed by the reaction of the resulting product with 4-isopropylphenol. The final step involves the reaction of the intermediate product with chloroacetyl chloride and triethylamine. The resulting product is then purified to obtain N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide in its final form.
Scientific Research Applications
N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to have potential applications in cancer research. It has been found to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for the development of cancer therapies. In addition, N-[5-chloro-2-(4-morpholinyl)phenyl]-2-(4-isopropylphenoxy)acetamide has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory diseases.
properties
Molecular Formula |
C21H25ClN2O3 |
|---|---|
Molecular Weight |
388.9 g/mol |
IUPAC Name |
N-(5-chloro-2-morpholin-4-ylphenyl)-2-(4-propan-2-ylphenoxy)acetamide |
InChI |
InChI=1S/C21H25ClN2O3/c1-15(2)16-3-6-18(7-4-16)27-14-21(25)23-19-13-17(22)5-8-20(19)24-9-11-26-12-10-24/h3-8,13,15H,9-12,14H2,1-2H3,(H,23,25) |
InChI Key |
SKBRFVMSKJOJSL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)Cl)N3CCOCC3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(6-{[(4-chlorophenyl)acetyl]amino}-1,3-benzothiazol-2-yl)butanamide](/img/structure/B244266.png)




![4-isopropyl-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244275.png)
![N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]nicotinamide](/img/structure/B244276.png)
![3-chloro-4-methoxy-N-[4-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)benzyl]benzamide](/img/structure/B244279.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]-2-phenoxyacetamide](/img/structure/B244281.png)
![N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]pentanamide](/img/structure/B244282.png)
![3-fluoro-N-[2-(3-methyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)phenyl]benzamide](/img/structure/B244283.png)
![3-bromo-N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]-4-methoxybenzamide](/img/structure/B244286.png)
![5-(4-bromophenyl)-N-[2-(4-methylpiperazin-1-yl)phenyl]furan-2-carboxamide](/img/structure/B244288.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-2-(2,4-dimethylphenoxy)acetamide](/img/structure/B244290.png)